3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine
Description
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group
Properties
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)12-4-3-9-14-13(12)16/h3-9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHEEPLWUFGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, can be synthesized through a Suzuki-Miyaura coupling reaction.
Coupling with Pyridine Derivative: The phenylboronic acid derivative is then coupled with a suitable pyridine derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dimethylsulfamoyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoylphenyl group but lacks the pyridine ring.
2-Hydroxypyridine: Contains the pyridine ring with a hydroxyl group but lacks the dimethylsulfamoylphenyl group.
Uniqueness
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is unique due to the combination of the dimethylsulfamoylphenyl group and the hydroxypyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
